3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyrazine
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Overview
Description
3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyrazine is a heterocyclic compound that belongs to the family of pyrazolopyrazines This compound is characterized by the presence of both bromine and chlorine atoms attached to a pyrazolo[3,4-b]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dichloropyrazine with bromine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives .
Scientific Research Applications
3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyrazine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including kinase inhibitors and antiviral compounds.
Materials Science: The compound is explored for its potential use in organic electronics and as a precursor for the synthesis of novel materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways
Mechanism of Action
The mechanism of action of 3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyrazine involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s halogen atoms play a crucial role in enhancing its binding affinity and specificity towards the target enzymes .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-iodo-1H-pyrazolo[3,4-b]pyrazine
- 3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyrazine
- 3-Bromo-5-chloro-1H-pyrazolo[3,4-c]pyrazine
Uniqueness
3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms enhances its reactivity and potential for diverse applications compared to its analogs .
Properties
Molecular Formula |
C5H2BrClN4 |
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Molecular Weight |
233.45 g/mol |
IUPAC Name |
3-bromo-5-chloro-2H-pyrazolo[3,4-b]pyrazine |
InChI |
InChI=1S/C5H2BrClN4/c6-4-3-5(11-10-4)8-1-2(7)9-3/h1H,(H,8,10,11) |
InChI Key |
NTVGHZZNFSLHQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=NNC(=C2N=C1Cl)Br |
Origin of Product |
United States |
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